4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives, which this compound is a part of, have shown significant biological activity against various human cancer cell lines . They have also demonstrated anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Mode of Action
Oxadiazole derivatives have been found to exhibit their effects through various mechanisms depending on the biological activity they are associated with .
Biochemical Pathways
It is known that oxadiazole derivatives can affect a wide range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the bioavailability of similar compounds can be influenced by factors such as solubility, stability, and the presence of functional groups that can interact with biological membranes .
Result of Action
Oxadiazole derivatives have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Properties
IUPAC Name |
4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-8-6-12(7-9-13)16(21)18-10-14-19-15(20-22-14)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWWDTDFYWIGCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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